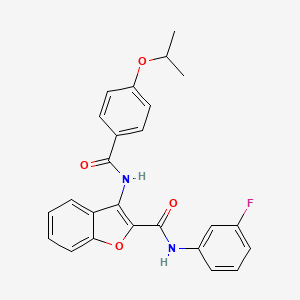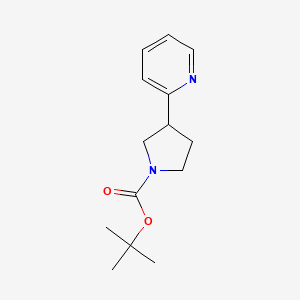![molecular formula C15H16F3N3O2 B2688551 4-Pent-4-enoyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380095-27-0](/img/structure/B2688551.png)
4-Pent-4-enoyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Pent-4-enoyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one” appears to contain a trifluoromethylpyridine (TFMP) group . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The process of cyclo-condensation involves the molecular assembly of a large, ring-shaped molecule (in this case a pyridine) from smaller, fluorinated building blocks .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Cyclization of Primary Aminyl Radicals
A study by Liu et al. (2007) explored the cyclization of neutral primary pent-4-enylaminyl radicals, relevant to the chemical family of 4-Pent-4-enoyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one. They found that these radicals underwent efficient cyclization to yield pyrrolidine and/or piperidine products in good to high yields. The research provides insights into the behavior of such compounds in chemical reactions, which is crucial for synthetic chemistry applications (Liu et al., 2007).
Synthesis of Piperidine and Pyridine Derivatives
Parlow et al. (2010) worked on the synthesis of piperazinyl glutamate pyridine derivatives, showing their potential as P2Y12 antagonists. This research is significant for understanding the synthesis and potential applications of piperidine and pyridine derivatives, including compounds related to 4-Pent-4-enoyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one (Parlow et al., 2010).
Polymer Chemistry
In the field of polymer chemistry, Yamaguchi et al. (2008) investigated the ring-opening copolymerization of pyridinium salts with piperazine. Their findings are relevant for understanding the chemical properties and potential applications of compounds like 4-Pent-4-enoyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one in creating polymers with expanded π-conjugation systems (Yamaguchi et al., 2008).
Medicinal Chemistry
The synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines by Mittersteiner et al. (2019) illustrates the potential of 4-Pent-4-enoyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one related compounds in medicinal chemistry. Their method offers a way to create a variety of chemically and regioselectively distinct compounds, highlighting the versatility of such chemical structures in drug development (Mittersteiner et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-pent-4-enoyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-2-3-4-13(22)20-7-8-21(14(23)10-20)11-5-6-19-12(9-11)15(16,17)18/h2,5-6,9H,1,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJZNZJWFIRJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCN(C(=O)C1)C2=CC(=NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pent-4-enoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2688468.png)




![2-[4-(3-Chlorophenyl)piperazino]-5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2688475.png)
![1-(benzo[d]oxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2688477.png)

![2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate](/img/structure/B2688481.png)
![5-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2688482.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide](/img/structure/B2688483.png)


![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2688487.png)